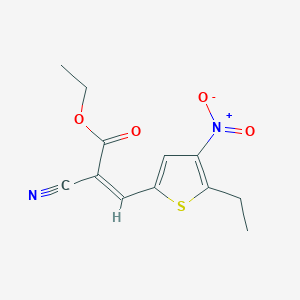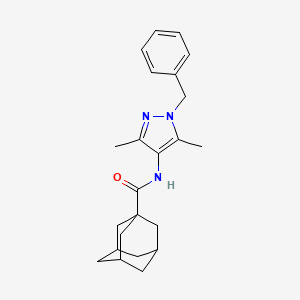![molecular formula C11H13BrN4O B10956416 6-bromo-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956416.png)
6-bromo-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-isobutylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-isobutylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-chloropyrimidine with isobutylamine, followed by cyclization with hydrazine hydrate to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-isobutylpyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 6-position, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
6-Bromo-N-isobutylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-N-isobutylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signal transduction pathways by interacting with key proteins involved in these processes .
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,5-a]pyridine: This compound shares a similar core structure but differs in the substitution pattern and functional groups.
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile: Another related compound with a different functional group at the 3-position.
Uniqueness
Its ability to undergo various chemical reactions and its potential as an antitumor agent further highlight its uniqueness compared to similar compounds .
Properties
Molecular Formula |
C11H13BrN4O |
|---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
6-bromo-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C11H13BrN4O/c1-7(2)4-14-11(17)9-3-10-13-5-8(12)6-16(10)15-9/h3,5-7H,4H2,1-2H3,(H,14,17) |
InChI Key |
FYDKNKNAIFFODP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=NN2C=C(C=NC2=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,3-Dimethoxyphenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10956336.png)

![N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B10956351.png)
![N-benzyl-2-{2-ethoxy-6-iodo-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B10956359.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxamide](/img/structure/B10956360.png)
![1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}thiourea](/img/structure/B10956365.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide](/img/structure/B10956374.png)
![(5-Ethylthiophen-2-yl)[7-(thiophen-2-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10956379.png)

![1-butyl-6-cyclopropyl-N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10956384.png)
![1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B10956391.png)
![3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B10956407.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10956410.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B10956421.png)
